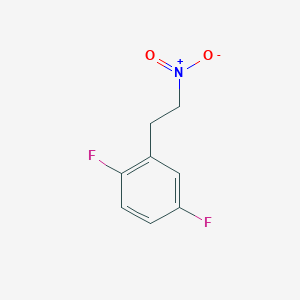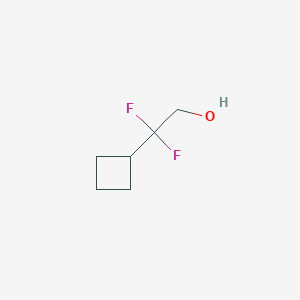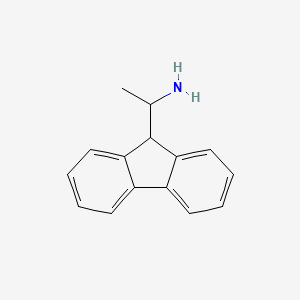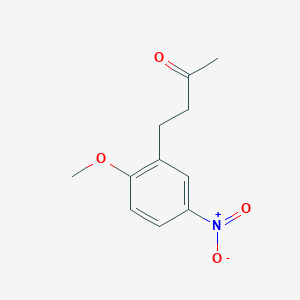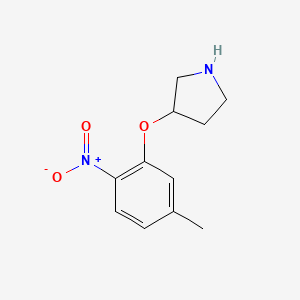
3-(5-Methyl-2-nitrophenoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-2-nitrophenoxy)pyrrolidine is an organic compound with the molecular formula C11H14N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a nitrophenoxy group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine typically involves the reaction of 5-methyl-2-nitrophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methyl-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon as a catalyst.
Reduction: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Reduction: 3-(5-Methyl-2-aminophenoxy)pyrrolidine.
Oxidation: Various oxidized derivatives depending on the conditions used.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(5-Methyl-2-nitrophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity and contributes to the overall three-dimensional shape of the molecule, affecting its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
3-(5-Methyl-2-aminophenoxy)pyrrolidine: A reduced form of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine.
Pyrrolidine-2,5-dione: Another derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both a nitrophenoxy group and a pyrrolidine ring. This combination imparts specific chemical and biological properties that are not observed in simpler pyrrolidine derivatives. The nitrophenoxy group can participate in various chemical reactions, providing a versatile platform for further functionalization and application in diverse fields.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-(5-methyl-2-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C11H14N2O3/c1-8-2-3-10(13(14)15)11(6-8)16-9-4-5-12-7-9/h2-3,6,9,12H,4-5,7H2,1H3 |
Clave InChI |
DHAIDXRJNIWDCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




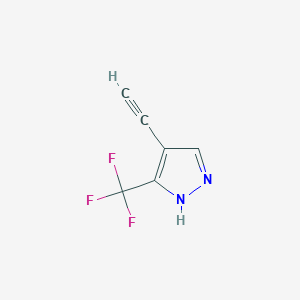

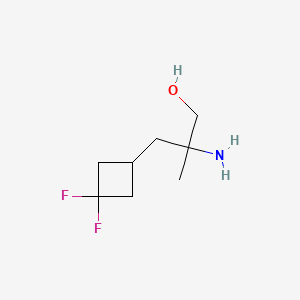
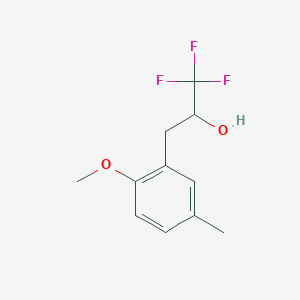
![Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13598812.png)
